molecular formula C17H22N2O4 B1445662 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid CAS No. 1376288-62-8

1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid

Cat. No.: B1445662
CAS No.: 1376288-62-8
M. Wt: 318.4 g/mol
InChI Key: MIXZCVQQJUQKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid is a synthetic organic compound that features an indole core substituted with a tert-butoxycarbonyl-protected amino group and a carboxylic acid group

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.

Mode of Action

The mode of action of this compound is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during subsequent reactions, preventing it from reacting with other groups. The Boc group can be removed later under acidic conditions .

Biochemical Pathways

Given that the compound is used in dipeptide synthesis , it may be involved in pathways related to peptide or protein synthesis or modification. The compound’s Boc group allows it to participate in reactions without unwanted side reactions, expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis .

Pharmacokinetics

Boc-protected amino acid ionic liquids (Boc-AAILs), which are similar to the compound , are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s absorption and distribution in the body.

Result of Action

The compound’s use in dipeptide synthesis suggests that it could play a role in the formation of peptides . The compound’s Boc group allows it to participate in peptide synthesis reactions without unwanted side reactions .

Action Environment

The action of “1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid” can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in certain solvents . Additionally, the addition and removal of the Boc group are influenced by the pH of the environment . The compound’s effectiveness could also be influenced by temperature, as certain reactions may require heat .

Comparison with Similar Compounds

  • 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-3-carboxylic acid
  • 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-2-carboxylic acid
  • 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-4-carboxylic acid

Comparison: 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid is unique due to the position of the carboxylic acid group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, the 5-carboxylic acid derivative may exhibit different binding affinities and selectivities compared to the 3-, 2-, or 4-carboxylic acid derivatives .

Properties

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-8-4-9-19-10-7-12-11-13(15(20)21)5-6-14(12)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXZCVQQJUQKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.